molecular formula C9H10ClN3O2S B5789125 2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide

2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide

Cat. No.: B5789125
M. Wt: 259.71 g/mol
InChI Key: RCAGPMRNWNRSOH-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide is a chemical compound with the molecular formula C9H10ClN3O2S. This compound is known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is recognized for its potential therapeutic effects, including antioxidant, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits significant biological activities, including antioxidant and antimicrobial effects.

    Medicine: It has shown potential as an anticancer agent by targeting specific cellular pathways and inducing apoptosis in cancer cells.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide is unique due to its specific chemical structure, which allows it to interact with multiple biological targets effectively. Its ability to inhibit the PI3K/Akt/mTOR pathway distinguishes it from other similar compounds .

Properties

IUPAC Name

[[2-(4-chlorophenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c10-6-1-3-7(4-2-6)15-5-8(14)12-13-9(11)16/h1-4H,5H2,(H,12,14)(H3,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAGPMRNWNRSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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